molecular formula C20H27NO6S B1311121 Edronax CAS No. 93851-87-7

Edronax

Numéro de catalogue B1311121
Numéro CAS: 93851-87-7
Poids moléculaire: 409.5 g/mol
Clé InChI: CGTZMJIMMUNLQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Edronax, also known as Reboxetine, is used for the treatment of depression . It is thought to correct a chemical imbalance in parts of the brain, thereby relieving the symptoms of depression . There is no evidence that Edronax is addictive .


Synthesis Analysis

The synthesis of Edronax involves an enantiospecific synthesis which uses Sharpless epoxidation chemistry, an enzymatic process to selectively protect a primary alcohol, and a new efficient method of chiral morpholine construction as key steps .


Chemical Reactions Analysis

Edronax is a selective noradrenaline reuptake inhibitor (NaRI) and does not affect dopamine or serotonin reuptake . It has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Applications De Recherche Scientifique

Major Depressive Disorder

Field

Psychiatry

Methods

The drug is administered orally . It works by inhibiting the reuptake of norepinephrine, thereby increasing the amount of norepinephrine in the brain .

Results

The effectiveness of Edronax as an antidepressant has been challenged. A 2009 meta-analysis of 12 second-generation antidepressants found that Edronax was no more effective than a placebo . However, a UK and Europe-wide review of available efficacy and safety data confirmed that Edronax has benefit over placebo in its authorised indication .

Panic Disorder

Methods

Similar to its use in treating depression, Edronax is administered orally and works by increasing the amount of norepinephrine in the brain .

Results

The effectiveness of Edronax in treating panic disorder is not well-documented as its use for this condition is off-label .

Attention Deficit Hyperactivity Disorder (ADHD)

Methods

The drug is administered orally and works by inhibiting the reuptake of norepinephrine, thereby increasing the amount of norepinephrine in the brain .

Results

The effectiveness of Edronax in treating ADHD is not well-documented as its use for this condition is off-label .

Fibromyalgia

Field

Rheumatology

Methods

Edronax is administered orally and works by increasing the amount of norepinephrine in the brain, which can help to alleviate some of the symptoms of fibromyalgia .

Results

While some patients have reported improvements in their symptoms, the effectiveness of Edronax in treating fibromyalgia is not well-documented as its use for this condition is off-label .

Chronic Fatigue Syndrome

Methods

The drug is administered orally and works by increasing the amount of norepinephrine in the brain, which can help to alleviate some of the symptoms of chronic fatigue syndrome .

Results

The effectiveness of Edronax in treating chronic fatigue syndrome is not well-documented as its use for this condition is off-label .

Postural Orthostatic Tachycardia Syndrome

Field

Cardiology

Methods

Edronax is administered orally and works by increasing the amount of norepinephrine in the brain, which can help to alleviate some of the symptoms of POTS .

Results

The effectiveness of Edronax in treating POTS is not well-documented as its use for this condition is off-label .

Safety And Hazards

Edronax should not be taken if you have an allergy to any medicine containing reboxetine or any of the ingredients listed in its leaflet . It should not be taken if you are taking other medicines used to treat depression such as monoamine oxidase inhibitors (MAOIs), or if you have glaucoma (high pressure in the eye) . It is not recommended for use in children or adolescents younger than 18 years .

Propriétés

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917492
Record name Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edronax

CAS RN

93851-87-7
Record name Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edronax
Reactant of Route 2
Reactant of Route 2
Edronax
Reactant of Route 3
Edronax
Reactant of Route 4
Edronax
Reactant of Route 5
Reactant of Route 5
Edronax
Reactant of Route 6
Edronax

Citations

For This Compound
907
Citations
D Souery, J Sternon - Revue medicale de Bruxelles, 1999 - europepmc.org
Reboxetine is a new antidepressant acting by selective inhibition of noradrenaline reuptake (NARI) at the synaptic cleft. The efficacy of reboxetine is similar to other antidepressants …
Number of citations: 1 europepmc.org
E Tablets - Princeton, NJ: Bristol-Myers Squibb, 2005 - cambridge.org
ACTION AND CLINICAL PHARMACOLOGY: EPIVAL"(divalproex sodium) has anticonvulsant properties, and is chemically related to valproic acid. Although its mechanism of action has …
Number of citations: 2 www.cambridge.org
MT Robinson - Drug Briefs, 2002 - espace.library.uq.edu.au
The new drug brief: Reboxetine (Edronax) …
Number of citations: 0 espace.library.uq.edu.au
G Assaf, G Checksfield, D Critcher, PJ Dunn, S Field… - Green chemistry, 2012 - pubs.rsc.org
… From the Edronax™ process we knew that the epoxide 12 would undergo ring opening at its terminus with ammonia. We hoped to exploit this reactivity towards amines in a ring …
Number of citations: 23 pubs.rsc.org
G Sinha - Nature Biotechnology, 2011 - go.gale.com
… of Edronax, which has been sold in the EU since 1997. The average daily cost of Edronax was … When IQWiG requested the complete clinical data on Edronax, Pfizer initially balked, but …
Number of citations: 1 go.gale.com
ST Hayes, G Assaf, G Checksfield… - … Process Research & …, 2011 - ACS Publications
… Reboxetine mesylate (1), a selective norepinephrine reuptake inhibitor (NRI), is an antidepressant currently approved and marketed in over 60 countries with the trade name Edronax. …
Number of citations: 28 pubs.acs.org
YWF Lam - The Brown University Psychopharmacology Update, 2007 - go.gale.com
Reboxetine (Edronax, Vestra) is a selective norepinephrine reuptake inhibitor that is marketed as a racemate in Europe for treatment of depression. Comparative clinical trials have …
Number of citations: 0 go.gale.com
N Stafford - 2009 - bmj.com
… that Pfizer has refused to provide a complete list of all published and unpublished trials of reboxetine, which was approved in 1997 in Germany and marketed by Pfizer as Edronax. …
Number of citations: 10 www.bmj.com
I Hensel, G Teubner - Critical theory and legal autopoiesis, 2019 - manchesterhive.com
The ‘Edronax’case: In 1997, the anti-depressant Edronax, which was manufactured by the pharmaceutical company Pfizer and contained the ingredient Reboxetine, was licensed in …
Number of citations: 1 www.manchesterhive.com
T Zornitzki, H Knobler, A Schattner - Journal of the Association of …, 2007 - academic.oup.com
Sir, A 47-year-old man with familial Mediterranean fever treated with colchicine, and chronic obstructive pulmonary disease (with no regular treatment), developed major depression. …
Number of citations: 14 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.